3-(Benzylamino)cyclohex-2-en-1-one

Anticonvulsant Enaminone Structure-Activity Relationship (SAR)

3-(Benzylamino)cyclohex-2-en-1-one (CAS 41609-04-5) is the critical unsubstituted enaminone benchmark, essential for establishing baseline structure-activity relationships (SAR) vs. 5,5-dimethyl analogs like compound 3r. Its distinct, less lipophilic scaffold is key for defining pharmacophore contributions in anticonvulsant and COX-2 inhibitor programs. Resist standard NaBH4 reduction for unique synthetic utility. With 98% purity and defined physicochemical properties, this is an indispensable research tool. Procure this foundational building block for your next-generation SAR panels and screening libraries.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 41609-04-5
Cat. No. B3032737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)cyclohex-2-en-1-one
CAS41609-04-5
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CC(=CC(=O)C1)NCC2=CC=CC=C2
InChIInChI=1S/C13H15NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,9,14H,4,7-8,10H2
InChIKeyWORGYPKHYQCAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)cyclohex-2-en-1-one (CAS 41609-04-5): A Core Enaminone Scaffold for Anticonvulsant Research and Chemical Synthesis Procurement


3-(Benzylamino)cyclohex-2-en-1-one (CAS 41609-04-5), also known as 3-(N-benzylamino)cyclohex-2-en-1-one [1], is a key enaminone building block with a molecular weight of 201.26 g/mol . It is characterized by a cyclohex-2-en-1-one core substituted with a benzylamino group at the 3-position . This compound serves as an unsubstituted benchmark within the benzylamino enaminone class [2], and its reduction behavior is of interest in synthetic chemistry [3].

Why 3-(Benzylamino)cyclohex-2-en-1-one Cannot Be Substituted with Other Benzylamino or Benzamide Analogs in Anticonvulsant Research


Within the enaminone class, minor structural modifications lead to substantial differences in anticonvulsant potency and therapeutic index. Direct comparisons of 3-(Benzylamino)cyclohex-2-en-1-one (compound 3p) with its dimethyl analog (compound 3r) reveal that the unsubstituted cyclohexenone core is 'less active' [1]. This confirms that the 5,5-dimethyl substitution pattern, as in compound 3r (ED50 53 mg/kg in mice [1]), is a critical driver of in vivo efficacy. Furthermore, a class-level comparison between the benzylamino enaminones and analogous benzamides showed 'significant differences in anticonvulsant activity,' which were attributed to differences in their three-dimensional structures [1]. Therefore, procuring the specific, unsubstituted 3-(Benzylamino)cyclohex-2-en-1-one is essential for establishing baseline structure-activity relationships (SAR) or for applications where a less lipophilic or synthetically distinct core is required.

Quantitative Evidence Guide for 3-(Benzylamino)cyclohex-2-en-1-one: SAR Comparisons with 5,5-Dimethyl and Benzamide Analogs


Anticonvulsant Efficacy (MES): 3-(Benzylamino)cyclohex-2-en-1-one vs. 5,5-Dimethyl Analog (3r)

In a direct head-to-head comparison within the same study, 3-(Benzylamino)cyclohex-2-en-1-one (compound 3p) was found to be 'less active' than its 5,5-dimethyl analog, compound 3r, in the maximal electroshock seizure (MES) test in mice [1]. This demonstrates that the unsubstituted cyclohexenone core confers significantly lower anticonvulsant potency compared to the 5,5-dimethyl substituted variant.

Anticonvulsant Enaminone Structure-Activity Relationship (SAR)

Anticonvulsant SAR Class-Level Difference: Benzylamino Enaminones vs. Analogous Benzamides

A class-level inference is made from a study comparing benzylamino enaminones (the class containing the target compound) to their analogous benzamides [1]. The evaluation 'revealed significant differences in anticonvulsant activity,' and the authors concluded these differences were 'most probably related to the differences in their three-dimensional structures' [1]. This confirms that the enaminone pharmacophore confers distinct biological activity not replicable by benzamides.

Anticonvulsant Pharmacophore Medicinal Chemistry

Physicochemical and Purity Profile: Differentiation from Crude or Unspecified Analogs

Procurement from reputable vendors provides a material with defined physicochemical properties and high purity, which is essential for reproducible research . The compound is available at 98% purity and has a density of 1.09 g/cm³ . These specifications distinguish it from in-house synthesized material of unknown purity or from vendors that do not provide rigorous quality data.

Chemical Synthesis Procurement Quality Control

Validated Application Scenarios for Procuring 3-(Benzylamino)cyclohex-2-en-1-one Based on Evidence


Establishing Baselines in Anticonvulsant Enaminone Structure-Activity Relationship (SAR) Studies

As demonstrated in Section 3, 3-(Benzylamino)cyclohex-2-en-1-one (3p) is a critical, less active comparator to the 5,5-dimethyl analog (3r) [1]. This compound should be prioritized for inclusion in SAR panels to quantitatively define the contribution of the 5,5-dimethyl group to anticonvulsant efficacy and neurotoxicity (TD50). Its use allows researchers to accurately map pharmacophore requirements for the benzylamino enaminone class [1].

Enaminone Core Scaffold for Selective COX-2 Inhibitor Design

The cyclic enaminone moiety, of which this compound is a core representative, has been identified as a new scaffold for selective cyclooxygenase-2 (COX-2) inhibition [1]. Researchers developing next-generation anti-inflammatory agents can use 3-(Benzylamino)cyclohex-2-en-1-one as a fundamental building block for synthesizing and evaluating new analogs with improved COX-2 selectivity indices and in vivo safety profiles, as seen with related compounds (e.g., compound 9, SI = 108.68) [1].

Synthetic Intermediate for Chemical Biology and Chemical Development

With a defined purity of 98% and key physical properties (density 1.09 g/cm³) [1], this compound is a reliable starting material for the synthesis of more complex enaminone derivatives. Its documented resistance to standard NaBH4 reduction is a key differentiator, indicating specific reactivity that can be leveraged in multi-step synthetic routes. This makes it a valuable procurement item for chemical development and the creation of diverse screening libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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